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molecular formula C11H13NO4 B554258 Z-beta-Ala-OH CAS No. 2304-94-1

Z-beta-Ala-OH

Cat. No. B554258
M. Wt: 223.22 g/mol
InChI Key: GEVGRLPYQJTKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04595677

Procedure details

6.0 g of β-alanine are taken up in 33.7 ml of 2N NaOH and cooled to +5°. At this temperature there are then added dropwise, simultaneously, 22.5 ml of a 50% solution of chloroformic acid benzyl ester in toluene and 16.8 ml of 4N NaOH. The emulsion is subsequently stirred in an ice bath for 3 hours. After separating off the organic phase, the aqueous phase is extracted once more with ether and then, while cooling with an ice bath, the pH is adjusted to 1 with 44 ml of 2N HCl. By filterirg off the precipitate and drying in a high vacuum at 50°, Z-β-Ala-OH is obtained in the form of a white powder; Rf (CH2Cl2 /MeOH/concentrated aqueous ammonia solution [5:3:1])=0.37.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
33.7 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
16.8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:7]([O:14][C:15](Cl)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>[OH-].[Na+].C1(C)C=CC=CC=1>[NH:1]([C:15]([O:14][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:16])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NCCC(=O)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Four
Name
Quantity
33.7 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
16.8 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The emulsion is subsequently stirred in an ice bath for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to +5°
ADDITION
Type
ADDITION
Details
At this temperature there are then added dropwise
CUSTOM
Type
CUSTOM
Details
After separating off the organic phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted once more with ether
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
drying in a high vacuum at 50°

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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